molecular formula C10H18BrNO3 B6237048 tert-butyl N-[(2S)-5-bromo-4-oxopentan-2-yl]carbamate CAS No. 2679951-04-1

tert-butyl N-[(2S)-5-bromo-4-oxopentan-2-yl]carbamate

Cat. No.: B6237048
CAS No.: 2679951-04-1
M. Wt: 280.16 g/mol
InChI Key: IKDRGCZVWLDJGF-ZETCQYMHSA-N
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Description

Tert-butyl N-[(2S)-5-bromo-4-oxopentan-2-yl]carbamate is a chemical compound that features a tert-butyl carbamate protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The tert-butyl group is known for its stability and ease of removal under mild acidic conditions, making it a popular choice for protecting amines during synthetic procedures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2S)-5-bromo-4-oxopentan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable brominated precursor. One common method is the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl or alkyl bromides. This reaction is often carried out in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(2S)-5-bromo-4-oxopentan-2-yl]carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted carbamates, while oxidation reactions can produce corresponding oxo derivatives.

Scientific Research Applications

Tert-butyl N-[(2S)-5-bromo-4-oxopentan-2-yl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of bioactive compounds with potential therapeutic applications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-5-bromo-4-oxopentan-2-yl]carbamate involves its role as a protecting group for amines. The tert-butyl carbamate group can be easily removed under mild acidic conditions, revealing the free amine for further chemical transformations. This property makes it valuable in multi-step synthetic processes where selective protection and deprotection of functional groups are required.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler compound used for similar purposes in organic synthesis.

    Boc-protected amino acids: Widely used in peptide synthesis for protecting the amino group.

    Fmoc-protected amino acids: Another common protecting group used in peptide synthesis, which can be removed under basic conditions.

Uniqueness

Tert-butyl N-[(2S)-5-bromo-4-oxopentan-2-yl]carbamate is unique due to its specific structure, which combines the stability of the tert-butyl carbamate group with the reactivity of the brominated moiety. This combination allows for selective reactions and transformations that are not possible with simpler carbamate derivatives.

Properties

CAS No.

2679951-04-1

Molecular Formula

C10H18BrNO3

Molecular Weight

280.16 g/mol

IUPAC Name

tert-butyl N-[(2S)-5-bromo-4-oxopentan-2-yl]carbamate

InChI

InChI=1S/C10H18BrNO3/c1-7(5-8(13)6-11)12-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m0/s1

InChI Key

IKDRGCZVWLDJGF-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CC(=O)CBr)NC(=O)OC(C)(C)C

Canonical SMILES

CC(CC(=O)CBr)NC(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

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